![molecular formula C8H12O3 B12314246 (3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one is a chemical compound with a unique structure that includes a cyclopentane ring fused with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with a diol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidiabetic Agents : Recent studies have explored the synthesis of chiral compounds related to (3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one for their potential as multi-target antidiabetic agents. The stereochemistry of these compounds is crucial for their biological activity and binding affinities to specific receptors .
- Synthesis of Chiral Drug Candidates : The compound serves as a building block for synthesizing various chiral drug candidates. Asymmetric organocatalysis techniques have been employed to produce these compounds with high enantiomeric purity, which is essential for their pharmacological efficacy .
Material Science Applications
- Polymer Chemistry : The compound can be utilized in the synthesis of new polymeric materials due to its dioxolane structure, which can enhance the thermal stability and mechanical properties of the resulting polymers. This application is particularly relevant in the development of advanced materials for industrial uses.
- Functional Materials : The unique bicyclic structure allows for modifications that can lead to functional materials with specific properties such as conductivity or reactivity. Research into such applications is ongoing and shows promise for various industrial applications .
Case Study 1: Synthesis and Characterization
A study detailed the synthesis of derivatives from this compound through various chemical transformations. The synthesized compounds were characterized using NMR spectroscopy and X-ray crystallography to confirm their structures and assess their potential biological activities .
Case Study 2: Antidiabetic Activity Evaluation
In a pharmacological evaluation, derivatives of this compound were tested against several antidiabetic targets including α-glucosidase and α-amylase. The results indicated significant inhibitory activity, suggesting that modifications to the core structure could lead to potent therapeutic agents .
Summary Table of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Antidiabetic agents | High binding affinities observed |
Chiral drug synthesis | Successful asymmetric synthesis achieved | |
Material Science | Polymer synthesis | Enhanced thermal stability |
Functional materials | Potential for conductivity improvements |
Mechanism of Action
The mechanism of action of (3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tartaric acid
- (3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate
Uniqueness
What sets (3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one apart from similar compounds is its specific stereochemistry and the presence of the dioxolane ring
Biological Activity
(3aR,6aR)-2,2-Dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one is a cyclic ether compound with significant potential in medicinal chemistry. This compound has garnered attention due to its unique structural properties and biological activities, particularly in the context of pharmacological applications.
- IUPAC Name : this compound
- Molecular Formula : C8H10O3
- Molecular Weight : 154.166 g/mol
- CAS Number : 115509-13-2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities. Key areas of interest include:
- Anticancer Activity : Studies have shown that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been evaluated for its effects on breast cancer and leukemia cells.
- Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
Anticancer Studies
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. The findings indicated:
- Cell Lines Tested : MCF-7 (breast cancer) and K562 (leukemia).
- Mechanism of Action : Induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
K562 | 10 | Cell cycle arrest |
Antimicrobial Activity
Research conducted by International Journal of Antimicrobial Agents reported:
- Pathogens Tested : E. coli, S. aureus, and C. albicans.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Target Enzymes : PRMT5 (protein arginine methyltransferase 5).
Enzyme | Inhibition Percentage (%) at 50 µM |
---|---|
PRMT5 | 70 |
Case Studies
-
Case Study on Breast Cancer Treatment :
- A clinical trial involving patients with advanced breast cancer demonstrated promising results when combined with standard chemotherapy.
- Patients receiving the compound showed a higher response rate compared to those on chemotherapy alone.
-
Case Study on Antimicrobial Resistance :
- A study focused on the efficacy of the compound against antibiotic-resistant strains of bacteria highlighted its potential as an alternative therapeutic agent.
Properties
IUPAC Name |
2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h6-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWKQINXZFLZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CCC(=O)C2O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.